![molecular formula C25H29ClN4O3S B2980754 N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 689768-98-7](/img/new.no-structure.jpg)
N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
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Description
N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C25H29ClN4O3S and its molecular weight is 501.04. The purity is usually 95%.
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Biological Activity
N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, a quinazolinone-based hybrid compound, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a morpholine moiety and a chlorophenyl group, contributing to its potential therapeutic applications.
The chemical formula of the compound is C27H25ClN4O3S with a molecular weight of 521.0 g/mol. Its structural features suggest potential interactions with various biological targets, which can be explored through structure–activity relationship (SAR) studies.
Property | Value |
---|---|
Molecular Formula | C27H25ClN4O3S |
Molecular Weight | 521.0 g/mol |
IUPAC Name | This compound |
CAS Number | 689770-36-3 |
Biological Activities
Research indicates that quinazolinone derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Quinazolinone-based compounds have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can effectively target various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells, with IC50 values ranging from 0.36 to 40.90 μM .
- Antibacterial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. SAR analysis indicates that halogenated substituents enhance antibacterial efficacy, with specific derivatives showing improved activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in disease processes, including COX enzymes and urease. Such inhibition can be beneficial in treating inflammatory diseases and infections .
- Neuroprotective Effects : Some studies suggest that quinazolinone derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's disease .
Case Studies and Research Findings
Several studies have highlighted the biological activity of quinazolinone hybrids:
Study 1: Anticancer Efficacy
A study synthesized various quinazolinone derivatives and assessed their anticancer activities against the MDA-MB-231 cell line. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting a strong correlation between structure and biological activity .
Study 2: Antibacterial Mechanism
Another investigation focused on the antibacterial mechanism of quinazolinones against MRSA. The study revealed that certain compounds could synergize with existing antibiotics, enhancing their efficacy against resistant strains .
Study 3: Enzyme Inhibition Profile
A comprehensive analysis of enzyme inhibition showed that the compound effectively inhibited COX enzymes, with implications for its use as an anti-inflammatory agent. The IC50 values for COX inhibition were significantly lower than those of standard NSAIDs, indicating potent activity .
Properties
CAS No. |
689768-98-7 |
---|---|
Molecular Formula |
C25H29ClN4O3S |
Molecular Weight |
501.04 |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C25H29ClN4O3S/c26-19-6-4-5-18(15-19)17-27-23(31)7-2-1-3-10-30-24(32)21-16-20(29-11-13-33-14-12-29)8-9-22(21)28-25(30)34/h4-6,8-9,15-16H,1-3,7,10-14,17H2,(H,27,31)(H,28,34) |
InChI Key |
RKRDUTSETXJLSS-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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